molecular formula C32H50N4O8 B1141766 Z-Ile-Glu(O-t-butyl)-Ala-Leucinal CAS No. 158442-41-2

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Cat. No. B1141766
M. Wt: 618.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a chemical compound with the empirical formula C32H50N4O81. It has a molecular weight of 618.761. This compound is solid in form and is stored at a temperature of -20°C1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal”. However, it’s worth noting that peptide synthesis is a well-established field, and there are numerous methods available for the synthesis of complex peptides.



Molecular Structure Analysis

The SMILES string for this compound is CCC@HC@HOCc1ccccc1)C(=O)NC@@HOC(C)(C)C)C(=O)NC@@HC(=O)NC@@HC)C=O1. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.



Chemical Reactions Analysis

Specific chemical reactions involving “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not available in the retrieved data. However, as a peptide, it could potentially be involved in various biological reactions, particularly those involving protein interactions.



Physical And Chemical Properties Analysis

The compound “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” is a solid at room temperature1. It has an empirical formula of C32H50N4O8 and a molecular weight of 618.761.


Scientific Research Applications

  • Inhibitor of Proteasome Activities

    Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is identified as a potent inhibitor of both acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex (MPC) or proteasome. This compound shows significant inhibition with low IC50 values, making it a valuable pharmacological tool to investigate the physiological roles of MPC (Figueiredo-Pereira et al., 1995).

  • Induction of Apoptosis in Cancer Cells

    In the context of cancer research, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal (under the name PSI) has been shown to induce massive apoptosis in murine leukemia L1210 cells. This suggests its potential use as an anti-neoplastic agent (Wójcik et al., 2004).

  • Potential in Cardiovascular Research

    Z-Ile-Glu(O-t-butyl)-Ala-Leucinal has been demonstrated to be effective in the prevention of platelet-dependent arterial thrombosis in renovascular hypertensive rats. This finding indicates its potential role in the treatment or prevention of cardiovascular events (Ostrowska et al., 2004).

  • Inhibition of the Proteasome in Tumor Cells

    Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is involved in inhibiting the proteasome, which is an essential component for the degradation of proteins within cells. This inhibition can be leveraged for therapeutic strategies, particularly in tumor cells where proteasome activity is often dysregulated (Rydzewski et al., 2006).

  • Modulating Proteasome Activity

    Z-Ile-Glu(O-t-butyl)-Ala-Leucinal can modulate the activity of the proteasome complex, which has implications in the regulation of protein turnover and cellular functions. This modulation is important in understanding and potentially manipulating cellular processes, especially in diseases where proteasome function is altered (Wilk et al., 1999).

Safety And Hazards

Specific safety and hazard information for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The potential applications and future directions for “Z-Ile-Glu(O-t-butyl)-Ala-Leucinal” are not specified in the retrieved data. However, given the ongoing research in the field of peptides, it’s possible that this compound could have potential applications in various areas of biology and medicine.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFTWYMXUWCOOB-YICLCXKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

CAS RN

158442-41-2
Record name Proteasome inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
5
Citations
QP Dou, B Li - Drug Resistance Updates, 1999 - Elsevier
Ubiquitin/proteasome-dependent proteolysis plays an essential role in degrading regulatory proteins and thereby controlling processes of cell proliferation and cell death (apoptosis). …
Number of citations: 208 www.sciencedirect.com
PC Ortiz‐Lazareno, G Hernandez‐Flores… - …, 2008 - Wiley Online Library
In response to inflammatory stimuli, monocytes/macrophages secrete greater quantities of the proinflammatory cytokines tumour necrosis factor‐α (TNF‐α), interleukin‐1β (IL‐1β) and IL‐…
Number of citations: 66 onlinelibrary.wiley.com
MK Nayak, K Kumar, D Dash - Cell Calcium, 2011 - Elsevier
Ubiquitin-proteasome system has emerged a central player in regulation of diverse cellular processes. However, relevance of proteasome activity in platelets, which are terminally …
Number of citations: 37 www.sciencedirect.com
K Tanaka - The Journal of biochemistry, 1998 - academic.oup.com
The proteasome is a multisubunit protease complex with an apparent sedimentation coefficient of 20S. Two types of regulatory complexes, named PA700 and PA28, bind to both ends …
Number of citations: 209 academic.oup.com
QP Dou, S Nam - Expert Opinion on Therapeutic patents, 2000 - Taylor & Francis
Implication of the proteasome in human cancer, inflammation, autoimmune and other diseases has prompted design, synthesis and evaluation of various pharmacological proteasome …
Number of citations: 31 www.tandfonline.com

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